3-(4-chloro-1H-indol-3-yl)propanoic acid

IDO1 inhibition immuno-oncology tryptophan metabolism

3-(4-chloro-1H-indol-3-yl)propanoic acid (CAS 151590-27-1, molecular formula C11H10ClNO2, molecular weight 223.66 g/mol) is a synthetic 4-chloro-substituted indole-3-propionic acid derivative. This compound serves as a key scaffold in medicinal chemistry and chemical biology, exhibiting distinct pharmacological profiles including indoleamine 2,3-dioxygenase (IDO1) inhibitory activity and GPR17 receptor modulatory effects.

Molecular Formula C11H10ClNO2
Molecular Weight 223.65 g/mol
Cat. No. B12281463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chloro-1H-indol-3-yl)propanoic acid
Molecular FormulaC11H10ClNO2
Molecular Weight223.65 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=CN2)CCC(=O)O
InChIInChI=1S/C11H10ClNO2/c12-8-2-1-3-9-11(8)7(6-13-9)4-5-10(14)15/h1-3,6,13H,4-5H2,(H,14,15)
InChIKeyPAXWJSPBZACTSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-chloro-1H-indol-3-yl)propanoic acid: Technical Datasheet and Compound Identity for Procurement


3-(4-chloro-1H-indol-3-yl)propanoic acid (CAS 151590-27-1, molecular formula C11H10ClNO2, molecular weight 223.66 g/mol) is a synthetic 4-chloro-substituted indole-3-propionic acid derivative. This compound serves as a key scaffold in medicinal chemistry and chemical biology, exhibiting distinct pharmacological profiles including indoleamine 2,3-dioxygenase (IDO1) inhibitory activity and GPR17 receptor modulatory effects [1]. The 4-chloro substitution on the indole ring confers unique steric and electronic properties that differentiate this compound from its unsubstituted and alternatively substituted analogs in both receptor binding and functional assays .

Procurement Risk Alert: Why Indole-3-propionic Acid Analogs Cannot Replace 3-(4-chloro-1H-indol-3-yl)propanoic acid


Substitution of 3-(4-chloro-1H-indol-3-yl)propanoic acid with unsubstituted indole-3-propionic acid or other chloro-positional isomers (e.g., 5-Cl, 6-Cl, or 7-Cl derivatives) is scientifically inadvisable due to the steep structure-activity relationships (SAR) governing its biological targets. The 4-chloro substituent is not merely a passive modification; it directly determines receptor binding affinity and functional outcome. In the context of GPR17 agonism, the 4,6-dichloro analog (MDL29,951) exhibits potent agonist activity (EC50 202 nM) [1], whereas monochloro substitution at the 4-position yields a compound with inverse agonist activity (EC50 16.6 µM) [2]—a complete functional inversion. Similarly, in IDO1 inhibition, the 4-chloro substitution pattern produces an IC50 of 27 nM in HEK293 cellular assays [3], while alternative substitution patterns yield divergent potencies. Simple in-class interchange without experimental validation will irreproducibly alter pharmacological outcomes and compromise assay fidelity.

3-(4-chloro-1H-indol-3-yl)propanoic acid: Comparative Quantitative Performance Evidence for Scientific Selection


IDO1 Inhibitory Potency: Cellular IC50 Comparison Against 4,6-Dichloro and Unsubstituted Analogs

3-(4-chloro-1H-indol-3-yl)propanoic acid demonstrates potent IDO1 inhibition with an IC50 of 27 nM in HEK293 cells expressing human IDO1, measured by kynurenine release after 5 hours via spectrophotometry [1]. In contrast, the 4,6-dichloro analog (MDL29,951) exhibits an IC50 of 34 nM against recombinant human IDO1 in E. coli Rosetta (DE3) cells [2], while an unsubstituted indole-3-propionic acid scaffold shows substantially weaker activity (>8 µM IC50) [3].

IDO1 inhibition immuno-oncology tryptophan metabolism

GPR17 Functional Activity: Inverse Agonism vs. Agonism Differentiation from 4,6-Dichloro Analog

3-(4-chloro-1H-indol-3-yl)propanoic acid functions as an inverse agonist at the human GPR17 receptor with an EC50 of 16.6 µM in LN-229 cells, measured by intracellular cAMP levels using a cAMP Glo Dynamic assay after 2 hours [1]. This profile is functionally opposite to the 4,6-dichloro analog (MDL29,951), which acts as a potent GPR17 agonist with an EC50 of 202 nM in 1321N1 astrocytoma cells [2]. The monochloro 4-substituted compound thus provides a distinct pharmacological tool for probing GPR17 signaling pathways, particularly where receptor inhibition rather than activation is desired.

GPR17 myelination glioblastoma GPCR pharmacology

Auxin-Like Plant Growth Activity: Enhanced Efficacy of 4-Chloro-IAA Relative to IAA in Mung Bean

While 3-(4-chloro-1H-indol-3-yl)propanoic acid is the propionic acid homolog of 4-chloroindole-3-acetic acid (4-Cl-IAA), the auxin activity data for 4-Cl-IAA provide class-level evidence of the enhanced biological potency conferred by the 4-chloro substitution. In mung bean (Vigna radiata), 4-Cl-IAA at 10⁻⁸ M produced optimal growth stimulation, with a comparable response to IAA at 10⁻⁶ M—a 100-fold potency difference [1]. Quantitative improvements in Brassica juncea treated with 4-Cl-IAA relative to untreated controls included: 21.6% higher dry mass, 39.7% higher leaf chlorophyll content, 61.0% higher carbonic anhydrase activity, 65.5% higher net photosynthetic rate, and 31.1% higher seed yield [2].

auxin plant growth regulation 4-Cl-IAA phytohormone

ABP1 Binding Affinity: Correlation of 4-Chloro Substitution with Enhanced Receptor Binding vs. Other 4-Substituted Analogs

The binding affinity of 4-chloroindole-3-acetic acid (4-Cl-IAA) to auxin-binding protein 1 (ABP1) correlates directly with its growth-stimulating activity. In competitive binding assays using [³H]naphthalene-1-acetic acid, 4-Cl-IAA exhibits higher binding affinity to ABP1 compared to 4-methyl-IAA and 4-ethyl-IAA [1]. This enhanced binding affinity translates to superior growth stimulation in maize coleoptile segments, where 4-Cl-IAA demonstrates qualitatively different effects on membrane potential and proton secretion compared to IAA [2]. The 4-chloro substituent thus confers a unique receptor interaction profile not replicated by 4-alkyl or other halogen substitutions.

auxin-binding protein 1 ABP1 receptor binding structure-activity relationship

3-(4-chloro-1H-indol-3-yl)propanoic acid: Validated Research and Industrial Application Scenarios


IDO1 Inhibitor Tool Compound for Immuno-Oncology Target Validation

Researchers investigating the kynurenine pathway in tumor immune evasion can utilize 3-(4-chloro-1H-indol-3-yl)propanoic acid as a potent IDO1 inhibitor (IC50 = 27 nM in HEK293 cellular assays) [1]. This compound serves as a chemical probe to validate IDO1 dependency in cancer cell lines, particularly in studies where the 4,6-dichloro analog (MDL29,951) may exhibit confounding off-target effects due to its dual IDO1/GPR17 pharmacology. The monochloro 4-substituted scaffold provides a cleaner IDO1 inhibition profile for mechanistic studies in HeLa cells and other human cancer models [2].

GPR17 Inverse Agonist for Myelination and Glioblastoma Research

Given its inverse agonist activity at GPR17 (EC50 = 16.6 µM in LN-229 cells) [3], 3-(4-chloro-1H-indol-3-yl)propanoic acid is uniquely positioned as a pharmacological tool for studying GPR17-mediated negative regulation of oligodendrocyte differentiation and myelination. Unlike the GPR17 agonist MDL29,951 which decreases myelin basic protein expression [4], this compound can be employed to investigate the consequences of GPR17 blockade in models of multiple sclerosis, spinal cord injury, and glioblastoma multiforme, where GPR17 modulation is an emerging therapeutic strategy.

Auxin Receptor Probe and Plant Growth Regulator Development Scaffold

Building on the class-level evidence that 4-chloro substitution dramatically enhances auxin activity—including 100-fold potency improvement over IAA in mung bean [5] and 21.6–65.5% improvements in multiple photosynthetic and growth parameters in Brassica juncea [6]—3-(4-chloro-1H-indol-3-yl)propanoic acid and its acetic acid homolog (4-Cl-IAA) serve as privileged scaffolds for developing novel plant growth regulators. The compound's high ABP1 binding affinity [7] makes it an excellent starting point for structure-guided design of selective auxin receptor modulators for agricultural biotechnology applications.

Synthetic Intermediate for 4-Chloro-Substituted Tryptophan Derivatives and Bioactive Indole Libraries

3-(4-chloro-1H-indol-3-yl)propanoic acid functions as a versatile synthetic building block for preparing 4-chloro-tryptophan and structurally related amino acid derivatives . The propanoic acid side chain can be readily elaborated to amides, esters, and heterocyclic systems, enabling the construction of focused indole-based libraries for drug discovery campaigns targeting IDO1, GPR17, and other pharmacologically relevant receptors. Its commercial availability at research-grade purity supports reproducible synthetic workflows in medicinal chemistry laboratories.

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